Product packaging for 2,2,5,5-Tetramethylcyclopentanone(Cat. No.:CAS No. 4541-35-9)

2,2,5,5-Tetramethylcyclopentanone

Cat. No.: B1295366
CAS No.: 4541-35-9
M. Wt: 140.22 g/mol
InChI Key: BXYUQRQZHXARGL-UHFFFAOYSA-N
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Description

Structural Significance and Distinctive Features of 2,2,5,5-Tetramethylcyclopentanone

This compound, with the chemical formula C9H16O, is a fascinating molecule from a structural standpoint. nist.gov The cyclopentanone (B42830) core consists of a five-membered ring containing a ketone functional group. What makes this particular molecule noteworthy are the four methyl groups attached to the carbon atoms adjacent to the carbonyl group (the α-carbons).

These bulky methyl groups introduce significant steric hindrance around the carbonyl group. This steric crowding has a profound impact on the molecule's reactivity. For instance, nucleophilic attack at the carbonyl carbon, a characteristic reaction of ketones, is significantly impeded. Furthermore, the gem-dimethyl groups (two methyl groups on the same carbon) at both the C2 and C5 positions lock the cyclopentane (B165970) ring into a more rigid conformation compared to its unsubstituted counterpart. This rigidity influences the spectroscopic properties of the molecule and its interactions with other chemical entities.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C9H16O nist.gov
Molecular Weight 140.22 g/mol nih.gov
CAS Registry Number 4541-35-9 nist.gov
Boiling Point 55 °C at 20 mmHg prepchem.com
IUPAC Name This compound chemspider.com

Historical Context of Substituted Cyclopentanone Synthesis and Reactivity Studies

The synthesis of five-membered rings, or cyclopentanes, has historically presented a greater challenge to organic chemists than the construction of six-membered rings. baranlab.org This is partly due to the lack of broadly applicable and historically significant reactions equivalent to the Diels-Alder or Robinson Annulation for cyclohexane (B81311) synthesis. baranlab.org

Early methods for creating cyclopentanone frameworks often involved intramolecular reactions. For instance, the ketonic decarboxylation of adipic acid can selectively produce cyclopentanone. organic-chemistry.org Over the years, a vast number of methods for synthesizing substituted cyclopentanes and cyclopentanones have been developed. These include intramolecular radical cyclizations, palladium-catalyzed enyne coupling reactions, and nickel-catalyzed Conia-ene reactions. organic-chemistry.org The development of methods to synthesize highly substituted cyclopentanones, such as this compound, has been driven by the need to create specific molecular architectures for various research applications. One documented synthesis of this compound involves the reaction of dimethyl sulfate (B86663) with a precursor in the presence of sodium hydride, followed by distillation to yield the final product. prepchem.com

Broader Relevance of Cyclic Ketones in Contemporary Chemical Research

Cyclic ketones are not merely academic curiosities; they are vital building blocks and intermediates in a wide range of chemical applications. ebsco.com Cyclohexanone (B45756), for example, is a key monomer in the industrial production of nylon. reagent.co.uk Many ketones, including cyclic variants, possess pleasant fragrances and are used in the cosmetics and food industries. ebsco.com

In contemporary chemical research, cyclic ketones are indispensable. They serve as starting materials for the synthesis of complex natural products and pharmaceuticals. teachy.aioregonstate.edu The reactivity of the carbonyl group, even when sterically hindered, can be harnessed to introduce new functional groups and build molecular complexity. For instance, the reduction of this compound with sodium borohydride (B1222165) yields the corresponding alcohol, 2,2,5,5-tetramethylcyclopentanol. prepchem.comnih.gov

Furthermore, cyclic ketones are pivotal in the development of new synthetic methodologies. waseda.jp Recent research has focused on novel ways to activate and utilize ketones in cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. waseda.jp The unique electronic and steric properties of cyclic ketones, including substituted cyclopentanones, make them valuable substrates for testing and refining these new catalytic systems. researchgate.net The ongoing exploration of the synthesis and reactivity of molecules like this compound continues to push the boundaries of modern organic chemistry. thieme-connect.comorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B1295366 2,2,5,5-Tetramethylcyclopentanone CAS No. 4541-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYUQRQZHXARGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196506
Record name 2,2,5,5,-Tetramethylcyclopentanone
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4541-35-9
Record name 2,2,5,5,-Tetramethylcyclopentanone
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Record name 2,2,5,5,-Tetramethylcyclopentanone
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Record name 2,2,5,5-tetramethylcyclopentan-1-one
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Synthetic Methodologies and Strategies for 2,2,5,5 Tetramethylcyclopentanone and Its Derivatives

Direct Synthesis Approaches to 2,2,5,5-Tetramethylcyclopentanone

Direct synthesis aims to construct the this compound molecule in a limited number of steps, primarily by forming the core cyclopentanone (B42830) ring with the desired substitution pattern or by modifying a pre-existing cyclopentanone structure.

Cyclization Reactions in the Formation of the Cyclopentanone Ring

Intramolecular cyclization reactions are a cornerstone of cyclic compound synthesis. These methods involve forming a ring from a single linear molecule containing two reactive functional groups.

Ketonic Decarboxylation Routes from Tetrasubstituted Adipic Acids: Mechanistic Insights and Yield Limitations

The ketonic decarboxylation of dicarboxylic acids is a classic method for synthesizing cyclic ketones, such as the conversion of adipic acid to cyclopentanone, often facilitated by heat and a catalyst. wikipedia.org The generally accepted mechanism for this reaction involves the formation of a β-keto acid as a key intermediate. nih.govnih.gov This mechanism, however, necessitates the presence of hydrogen atoms on the α-carbon (the carbon adjacent to the carboxylic acid group) for the reaction to proceed efficiently. nih.gov

In the case of 2,2,5,5-tetramethyladipic acid, the precursor for this compound via this route, both α-carbons are quaternary and lack hydrogen atoms. This structural feature fundamentally inhibits the standard β-keto acid pathway. nih.gov Consequently, the direct ketonic decarboxylation of 2,2,5,5-tetramethyladipic acid is exceptionally inefficient. Research has shown that this substrate does not yield the desired ketone in any significant amount. Instead, it undergoes alternative reactions, such as a retro-Koch reaction, which involves disintegration into products like isobutene, carbon monoxide, and water. nih.gov The yield of this compound via this method is reported to be negligible, rendering it an impractical synthetic route. nih.gov

Table 1: Yield of this compound via Ketonic Decarboxylation

Precursor Reaction Type Product Reported Yield Primary Reason for Low Yield
2,2,5,5-Tetramethyladipic Acid Ketonic Decarboxylation This compound <0.2% nih.gov Absence of α-hydrogens prevents the formation of the required β-keto acid intermediate. nih.gov
Dieckmann Condensation and Related Intramolecular Cyclizations in Cyclopentanone Synthesis

The Dieckmann condensation is another powerful intramolecular cyclization method used to form cyclic β-keto esters from diesters, which can subsequently be hydrolyzed and decarboxylated to yield a cyclic ketone. wikipedia.orgmasterorganicchemistry.com This reaction is particularly effective for creating five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the deprotonation of an α-carbon to form an enolate, which then attacks the second ester group within the same molecule. mychemblog.comlibretexts.org

However, similar to the issue with ketonic decarboxylation, the standard Dieckmann condensation is not a viable strategy for synthesizing this compound. The required precursor, a diester of 2,2,5,5-tetramethyladipic acid, lacks the necessary α-hydrogens. Without these acidic protons, the initial and crucial enolate formation step cannot occur under typical basic conditions, thus preventing the cyclization. While many other intramolecular cyclization methods exist for cyclopentanone synthesis, such as those involving diazo ketones or radical cyclizations, their specific application for the direct synthesis of the tetramethylated target compound is not prominently established. organic-chemistry.orgacs.org

Exhaustive Methylation of Cyclopentanone as a Synthetic Strategy

A more successful and direct route to this compound involves the exhaustive methylation of the unsubstituted cyclopentanone ring. This strategy builds the desired substitution pattern onto a pre-formed cyclic core. The process involves treating cyclopentanone with a strong base to generate enolates, which are then reacted with a methylating agent.

One established procedure involves the use of sodium hydride to deprotonate the α-positions of the cyclopentanone ring, followed by the addition of dimethyl sulfate (B86663), which acts as the methylating agent. prepchem.com The reaction is typically performed in a suitable solvent and may require multiple additions or prolonged reaction times to ensure all four α-hydrogens are replaced by methyl groups. The process is driven to completion to form the sterically hindered tetramethyl product. Following the reaction, excess reagents are quenched, and the final product is isolated and purified, typically by distillation. prepchem.com

Table 2: Synthesis of this compound via Exhaustive Methylation

Starting Material Key Reagents Product Reported Physical Property
Cyclopentanone (implied) Sodium Hydride, Dimethyl Sulfate, t-Butanol This compound b.p. 55° C./20 mmHg prepchem.com

Other Established Direct Synthetic Routes for the Compound

Beyond the exhaustive methylation of cyclopentanone, specific and well-documented direct synthetic routes for this compound are not widely prevalent in the surveyed literature. While a vast array of synthetic methods exists for producing the cyclopentanone scaffold and its various derivatives, the synthesis of this particular highly substituted analog appears to be dominated by the methylation approach. organic-chemistry.orgprepchem.comorganic-chemistry.org

Indirect Synthetic Pathways and Derivative Formation Strategies

Indirect pathways may involve the synthesis of a related precursor that is then converted to this compound, or strategies that use the target ketone to form various derivatives. The literature more frequently describes the latter, using the stable this compound core to explore further chemical transformations.

The reactivity of this compound is centered on its carbonyl group. Given that the α-positions are fully substituted, reactions that typically involve enolates, such as aldol (B89426) condensations or further alkylations, are not possible. However, the carbonyl group can undergo various nucleophilic addition and condensation reactions. For example, it can be converted to its corresponding thioketone, 2,2,5,5-tetramethylcyclopentanethione, through reaction with a thionating agent like Lawesson's reagent. chemsynthesis.com

Furthermore, strategies for synthesizing other cyclopentanone derivatives can provide insight into potential, albeit unconfirmed, indirect routes. For instance, ring expansion reactions of cyclobutanone (B123998) derivatives or ring-closing metathesis could theoretically be adapted, though such specific applications to the tetramethyl target are not established. oregonstate.edu The synthesis of various cyclopentenones and other functionalized cyclopentanones demonstrates the broad toolkit available for creating derivatives within this class of compounds, which could be hypothetically applied if a suitable precursor to the 2,2,5,5-tetramethyl system were developed. organic-chemistry.orgutripoli.edu.lysigmaaldrich.com

An in-depth exploration of the synthetic methodologies for this compound and its derivatives reveals a variety of chemical strategies. These methods range from cycloaddition reactions to molecular rearrangements, each offering unique pathways to this class of compounds. This article delves into specific synthetic routes, providing a detailed look at the chemical principles and research findings that underpin them.

1 Radical-Mediated Cycloaddition Reactions for the Construction of Substituted Cyclopentanones

Radical-mediated cycloaddition reactions are a significant tool in organic chemistry for creating cyclic compounds. rsc.org These reactions often proceed under mild conditions and show a high degree of functional group tolerance. rsc.org The general approach involves the generation of a radical species that then participates in a cycloaddition cascade. rsc.org

Recent advancements have highlighted various strategies for initiating these cycloadditions, involving alkenyl, aryl, acyl, alkyl, and heteroatom radicals. rsc.org For instance, electrochemical methods can be employed to generate alkene radical cations from olefins through anodic oxidation. nih.govacs.org These electrophilic intermediates can then react with other molecules in cycloaddition reactions. nih.govacs.org A proposed mechanism for electrochemical [2+2] cycloadditions involves the formation of an alkene cation radical, which then reacts with a styrene (B11656) derivative. acs.org

While the direct synthesis of this compound via this method is not explicitly detailed in the provided information, the construction of substituted cyclopentane (B165970) rings through radical-mediated processes is a well-established principle. psu.edu The involvement of a thiyl radical, generated from a radical initiator, has been shown to facilitate covalent bond formation in the synthesis of c-type cytochromes, highlighting the versatility of radical-mediated reactions. nih.gov

2 Intramolecular Aldol Cyclization in the Synthesis of Highly Functionalized Cyclopentanones

Intramolecular aldol cyclization is a powerful method for constructing cyclopentanone rings, particularly those with a high degree of functionalization. This strategy is a key step in the synthesis of various natural products containing fully functionalized cyclopentanes. oregonstate.edu

One approach involves a multicatalytic cascade sequence that combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction. acs.orgnih.gov This one-pot process efficiently yields densely functionalized cyclopentanones with high enantioselectivities from simple, readily available starting materials. acs.orgnih.gov The reaction is versatile, accommodating a range of alkyl and aryl enals, as well as various 1,3-dicarbonyl compounds. acs.orgnih.gov

In a different synthetic route, an intramolecular aldol reaction is promoted by treating a dibrominated diketone with dry silica, leading to a fully functionalized cyclopentane. oregonstate.edu Another example demonstrates the use of an intramolecular aldol cyclization/dehydration sequence under Reformatsky reaction conditions to produce cyclopentenones from iodohydrins. acs.org

3 Iron-Mediated [2+3] Cycloaddition Reactions to Form Functionalized Cyclic Ketones

Iron-mediated cycloaddition reactions provide an effective route to functionalized cyclic ketones. Specifically, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes has been developed to access polyfunctionalized cyclopentylamine (B150401) scaffolds. acs.org This method utilizes the low-cost catalyst FeCl2·4H2O and proceeds without the need for an external oxidant or base, using ethanol (B145695) as the solvent. acs.org The reaction demonstrates good yields and diastereoselectivities and is applicable to a wide range of alkenes, including those derived from natural products and pharmaceuticals. acs.org

4 Derivatization from Precursor Compounds (e.g., 2,2,5,5-tetramethylcyclopentan-1-amine (B3285651) hydrochloride)

The synthesis of this compound can be achieved through the derivatization of precursor compounds. One documented method starts from cyclopentanone, which is methylated using sodium hydride and dimethyl sulfate in the presence of tert-butanol (B103910) to yield this compound. prepchem.com The product is isolated by distillation under reduced pressure. prepchem.com

While the direct conversion of 2,2,5,5-tetramethylcyclopentan-1-amine hydrochloride to the ketone is not explicitly described in the provided search results, the synthesis of related compounds from precursors is common. For example, 2,2,5,5-tetramethyl-cyclopentylmethanol can be synthesized by the reduction of 2,2,5,5-tetramethylcyclopentane-1-carboxaldehyde with sodium borohydride (B1222165) in ethanol. prepchem.com This indicates that functional group interconversions are a viable strategy for accessing derivatives of the 2,2,5,5-tetramethylcyclopentane scaffold.

5 Ring Transformations and Rearrangement Strategies

1 Piancatelli Rearrangement for Cyclopentanone Derivatives

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov Discovered in 1976, this reaction has become a valuable tool in the synthesis of natural products due to its ability to create substituted cyclopentenones. wikipedia.org The reaction is believed to proceed through a cascade sequence that culminates in an electrocyclic ring closure. orgsyn.org

The versatility of the Piancatelli rearrangement has been demonstrated in the synthesis of key intermediates for prostaglandins. wikipedia.org More recent developments have focused on expanding the scope of this reaction, including the use of new nucleophiles and catalytic systems. rsc.org For instance, the first catalytic asymmetric Piancatelli reaction was developed using a chiral Brønsted acid, which provides access to valuable aminocyclopentenones with high yields and excellent stereoselectivities. nih.gov

Table 1: Overview of Piancatelli Rearrangement Studies

YearKey FindingReference
1976Discovery of the acid-catalyzed rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones. wikipedia.orgnih.gov wikipedia.orgnih.gov
2011First example of an intramolecular aza-Piancatelli rearrangement. nih.gov nih.gov
2016First catalytic asymmetric Piancatelli reaction using a chiral Brønsted acid. nih.gov nih.gov
RecentIncreased focus on new catalytic systems and the use of new nucleophiles in the process. rsc.org rsc.org

2 Isonitrile-Nitrile Rearrangement for the Synthesis of 2,2,5,5-Tetramethylcyclopentanecarboxylic Acid

The isonitrile-nitrile rearrangement is a chemical transformation where an isonitrile group is converted into a nitrile group. While thermal rearrangement typically requires high temperatures, a samarium(II) iodide-promoted version of this reaction occurs under very mild conditions. rsc.org This particular method is effective for isonitriles that have an α-alkoxycarbonyl group. rsc.org

The direct application of this rearrangement for the synthesis of 2,2,5,5-tetramethylcyclopentanecarboxylic acid is not explicitly detailed in the provided search results. However, the principle of rearranging an isonitrile to a nitrile provides a potential synthetic pathway to the corresponding carboxylic acid through subsequent hydrolysis of the nitrile.

Reactivity and Reaction Mechanisms of 2,2,5,5 Tetramethylcyclopentanone

Impact of Steric Hindrance on Carbonyl Reactivity

The quaternary carbons at the α-positions to the carbonyl group in 2,2,5,5-tetramethylcyclopentanone create substantial steric shielding. This steric bulk hinders the approach of nucleophiles to the electrophilic carbonyl carbon, making it less reactive than less substituted ketones. pdx.edu This steric impediment is a dominant factor in determining the outcome of many reactions.

Nucleophilic addition is a fundamental reaction of ketones. However, for this compound, the severe steric hindrance imposed by the four methyl groups dramatically affects the feasibility and mechanism of these reactions.

The reaction of Grignard reagents with ketones is a classic method for forming tertiary alcohols. leah4sci.commasterorganicchemistry.com However, with sterically hindered ketones like this compound, the standard nucleophilic addition pathway is often suppressed, and alternative side reactions become prominent. organic-chemistry.orgmasterorganicchemistry.com

Instead of addition, two major side reactions can occur:

Enolization: The Grignard reagent, being a strong base, can abstract an α-proton to form an enolate. However, this compound lacks α-protons, so this pathway is not possible.

Reduction: The Grignard reagent can act as a hydride source, reducing the ketone to an alcohol. This occurs via a six-membered cyclic transition state where a β-hydrogen from the Grignard reagent is transferred to the carbonyl carbon. organic-chemistry.org This pathway becomes competitive when the nucleophilic attack at the carbonyl carbon is sterically hindered.

With highly hindered substrates, reactions may also proceed through a single electron transfer (SET) mechanism rather than a direct nucleophilic addition. organic-chemistry.orgwikipedia.org

ReactionSubstrateReagentExpected Product (Addition)Observed Product (Side Reaction)Mechanistic Deviation
Grignard ReactionSterically Hindered KetoneGrignard Reagent (e.g., C₂H₅MgBr)Tertiary AlcoholSecondary AlcoholReduction

Base-catalyzed hydrogenation of ketones offers a metal-free alternative for producing alcohols. researchgate.net However, these reactions often require harsh conditions, such as high temperatures and pressures, particularly for robust, non-enolizable ketones. researchgate.net The reactivity in these hydrogenations is dependent on several factors, including the substrate structure and the cation of the base used. researchgate.net

For this compound, its non-enolizable nature makes it a potential candidate for this reaction. However, the significant steric hindrance around the carbonyl group would likely necessitate severe reaction conditions to achieve successful hydrogenation. The mechanism is proposed to involve a cyclic transition state where the hydrogen molecule, the alkoxide base, and the ketone are all involved. researchgate.net The steric bulk of the tetramethyl-substituted ring would increase the activation energy for forming this transition state, thus lowering the reaction rate compared to less hindered ketones.

Catalyst SystemSubstrate TypeConditionsReactivity
Base-Catalyzed (e.g., KOtBu)Non-enolizable KetonesHigh Temp (>150°C), High Pressure (>100 bar H₂)Reduction to alcohol
Base-Catalyzed (e.g., KOtBu)Sterically Hindered KetonesHigh Temp, High PressureLower reactivity due to steric hindrance

The reaction of aldehydes and some ketones with a saturated aqueous solution of sodium bisulfite forms a crystalline adduct. libretexts.org This reaction is reversible and is often used to purify aldehydes and reactive ketones from mixtures, as the adduct can be separated by filtration and then treated with acid or base to regenerate the carbonyl compound. libretexts.orgnih.gov

However, this reaction is highly sensitive to steric hindrance. quora.comorganicmystery.com While it works well for most aldehydes and unhindered cyclic or methyl ketones, ketones with bulky substituents attached to the carbonyl group generally fail to react. nih.govorganicmystery.com Due to the four bulky methyl groups adjacent to the carbonyl function, this compound is a sterically hindered ketone and, therefore, does not undergo addition with sodium bisulfite. nih.gov This steric limitation prevents the use of bisulfite addition as a method for its separation and purification.

Carbon-carbon bond cleavage in ketones is a less common but synthetically important transformation. One method involves hydroxide-mediated cleavage at high temperatures. dtu.dk This reaction has been shown to work for certain cyclic ketones, particularly those with an activating group like a phenyl substituent in the α-position, leading to the formation of carboxylic acids. dtu.dk

However, the stability endowed by the tetramethyl substitution in this compound makes it highly resistant to such cleavage reactions. In a study where various cyclic ketones underwent C-C bond cleavage under basic conditions at high temperatures, this compound was found to be completely unreactive. dtu.dk This lack of reactivity is attributed to the increased steric hindrance and the absence of activating groups that would facilitate the cleavage process.

Another potential pathway for C-C bond cleavage in ketones is the Norrish Type I photochemical reaction. mdpi.com Upon absorption of UV light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. From this excited state, cleavage of one of the α-carbon-carbon bonds can occur, generating a diradical intermediate. mdpi.com For this compound, this would involve the cleavage of the C1-C2 or C1-C5 bond.

Nucleophilic Addition Reactions: Steric Effects and Mechanistic Pathways

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving Hindered Cyclic Ketones

The stereochemical outcome of nucleophilic additions to cyclic ketones is determined by the direction of the nucleophile's approach to the planar carbonyl group. weebly.com In substituted cyclopentanones, the ring exists in a puckered conformation, creating two non-equivalent faces for attack (axial and equatorial-like approaches).

For this compound, the four methyl groups create a highly constrained ring system. The steric bulk of these groups is the dominant factor controlling the stereoselectivity of addition reactions. Nucleophiles will preferentially attack from the less sterically hindered face of the carbonyl group. weebly.com For example, in a reduction reaction using a hydride reagent, the hydride will attack from the face opposite to the bulkiest substituents, leading to a predictable diastereomeric alcohol product. The Felkin-Anh model or Cram's Rule can often predict the major stereoisomer formed in such additions to chiral ketones. wikipedia.org The significant steric hindrance in this compound simplifies these predictions, as the steric factor overwhelmingly favors one trajectory of attack over the other, often leading to high diastereoselectivity. nih.govresearchgate.net

ReactionSubstrateKey FactorStereochemical Outcome
Nucleophilic AdditionHindered Cyclic KetoneSteric HindranceAttack from the least hindered face, leading to high diastereoselectivity.
Reduction (e.g., with NaBH₄)This compoundSteric hindrance from four methyl groupsPredominant formation of one diastereomeric alcohol.

Specific Reaction Classes and Mechanistic Investigations

The following sections delve into specific reaction classes and their mechanistic aspects concerning this compound, drawing upon studies of sterically hindered cyclic ketones where direct data on the title compound is unavailable.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. wikipedia.org The reaction of a ketone with a phosphonium (B103445) ylide proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and a phosphine (B1218219) oxide. wikipedia.orgresearchgate.net The stereochemical outcome of the Wittig reaction is largely under kinetic control, with the formation of the cis or trans oxaphosphetane being the decisive step. libretexts.org

In the case of sterically hindered cyclic ketones such as this compound, the reaction can be slow and may result in poor yields, particularly with stabilized ylides. libretexts.org However, the use of highly reactive, non-stabilized ylides like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) can overcome this steric hindrance. For instance, even a highly hindered ketone like camphor (B46023) can be converted to its methylene (B1212753) derivative using this reagent. wikipedia.orglibretexts.org

The mechanism for the Wittig reaction of cyclic ketones has been a subject of extensive research. It is now widely accepted that for lithium-free Wittig reactions, the mechanism involves a concerted [2+2] cycloaddition to form the oxaphosphetane directly, without the intervention of a betaine (B1666868) intermediate. wikipedia.org The steric interactions between the substituents on the ketone and the ylide in the transition state determine the stereoselectivity of the reaction.

Table 1: Comparative Reactivity in Wittig Reactions of Cyclic Ketones

KetoneRelative ReactivityNotes
Cyclohexanone (B45756)ModerateServes as a standard for comparison.
CamphorLowA classic example of a sterically hindered ketone.
This compoundExpected to be lowHigh steric hindrance around the carbonyl group.

This table presents a qualitative comparison of reactivity based on general principles of steric hindrance in the Wittig reaction.

The formation of thioketones from ketones can be achieved using various thionating agents, with Lawesson's reagent being a popular choice due to its mild reaction conditions. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through a thiaoxaphosphetane intermediate, analogous to the oxaphosphetane in the Wittig reaction. nih.govorganic-chemistry.org Given the steric hindrance in this compound, the thionation reaction would likely require forcing conditions, such as higher temperatures and longer reaction times, compared to less hindered ketones. nih.gov Microwave-assisted synthesis has been shown to be an effective method for the thionation of hindered ketones, offering a high-yield pathway that can circumvent the need for harsh conditions. organic-chemistry.orgresearchgate.net

The synthesis of selenadiazolines from ketones typically involves the reaction of the corresponding hydrazone with selenium-containing reagents. This transformation is a key step in the synthesis of various selenium-containing heterocycles. Due to the high steric hindrance of this compound, the formation of the initial hydrazone and its subsequent reaction to form a selenadiazoline would be expected to be challenging.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including annulation reactions. nih.govscripps.edunih.govacs.org In oxidatively initiated NHC-catalyzed reactions, the NHC catalyst facilitates the formation of reactive intermediates that can undergo annulation with various coupling partners. scripps.edu

For sterically hindered ketones like this compound, their participation in NHC-catalyzed reactions would be highly dependent on the specific reaction conditions and the nature of the NHC catalyst. The steric bulk around the carbonyl group could impede the initial attack of the NHC or the subsequent steps of the catalytic cycle. However, some NHC-catalyzed reactions have been shown to tolerate sterically demanding substrates. For instance, certain NHC-catalyzed radical-radical coupling reactions have been developed for the synthesis of ketones from sterically hindered aldehydes, suggesting that with appropriate catalyst design, even hindered ketones could potentially be employed. acs.org

Silylenes, the silicon analogues of carbenes, are highly reactive species that can undergo a variety of insertion and addition reactions. iupac.org While most silylenes are transient intermediates, stable silylenes have been synthesized and their reactivity has been explored. iupac.org

The reaction of a ketone with a silylene is not a commonly reported transformation. However, given the electrophilic nature of typical transient silylenes, a reaction with the lone pair of electrons on the carbonyl oxygen of this compound could be envisioned, potentially leading to the formation of a siloxy-substituted intermediate. The high steric hindrance of the ketone would likely play a significant role in modulating this reactivity. In contrast, stable, nucleophilic silylenes might react at the carbonyl carbon. Reactions of silylenes with other unsaturated functionalities, such as alkenes and alkynes, have been observed to proceed under ambient conditions. researchgate.net

The gas-phase oxidation of cyclic ketones is relevant to combustion chemistry and atmospheric processes. Studies on the low-temperature oxidation of cyclopentanone (B42830) have shown that the reaction proceeds through a complex mechanism involving radical intermediates. nih.govacs.org The initial step is often the abstraction of a hydrogen atom to form a cyclic ketone radical. This radical can then react with oxygen to form a peroxy radical, which can undergo further reactions, including intramolecular hydrogen abstraction and decomposition to form a variety of products. nih.govacs.org

In the case of this compound, the presence of the methyl groups would influence the sites of initial hydrogen abstraction and the stability of the resulting radical intermediates. The photolysis of cyclopentanone in the gas phase has been shown to yield products such as ethylene (B1197577) and cyclobutane, arising from the decomposition of a vibrationally excited state of the ketone. rsc.org Similar fragmentation pathways could be expected for this compound, although the specific product distribution would likely be altered by the presence of the methyl substituents.

Comparative Reactivity Studies of Cyclic Ketones

The reactivity of cyclic ketones is influenced by a combination of factors, including ring strain, torsional strain, and steric effects. While direct quantitative comparative studies featuring this compound are scarce, its reactivity can be inferred by comparison with other well-studied cyclic ketones.

The four methyl groups in this compound create a highly congested environment around the carbonyl group. This steric hindrance is expected to decrease its reactivity towards nucleophilic attack compared to cyclopentanone or even less substituted methylcyclopentanones. For reactions where the transition state involves the formation of a new bond to the carbonyl carbon, such as in the Wittig reaction or Grignard addition, this compound would be significantly less reactive.

Table 2: Qualitative Comparison of Reactivity for Selected Cyclic Ketones

CompoundKey Structural Feature(s)Expected Relative Reactivity towards Nucleophiles
CyclopentanonePlanar ring with some torsional strainHigh
CyclohexanoneStrain-free chair conformationModerate
CamphorBicyclic, sterically hinderedLow
This compound Four methyl groups creating high steric hindrance Very Low

This table provides a qualitative comparison based on established principles of organic chemistry.

Reactivity Comparisons with Linear Ketones and Other Cyclic Systems

The reactivity of this compound is markedly different from that of linear ketones and less substituted or smaller cyclic ketones. These differences are primarily attributable to steric hindrance and ring strain.

Linear Ketones:

In comparison to linear ketones such as acetone (B3395972) or 3-hexanone, this compound exhibits significantly lower reactivity towards nucleophilic addition. This is due to the severe steric hindrance created by the four methyl groups flanking the carbonyl carbon. These bulky groups physically obstruct the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic carbonyl carbon. In contrast, linear ketones have at least one side of the carbonyl group relatively unhindered, allowing for easier nucleophilic attack.

Other Cyclic Systems:

When compared to other cyclic ketones, the reactivity of this compound is again dominated by steric factors.

Cyclohexanone: Cyclohexanone exists in a stable chair conformation with minimal ring strain. The transition state for nucleophilic addition is also relatively stable. While cyclohexanone is generally less reactive than cyclopentanone, it is significantly more reactive than this compound due to the absence of the bulky methyl groups around the carbonyl.

Bicyclic Ketones: In bicyclic systems, reactivity is further influenced by the rigidity of the framework. However, direct comparisons are complex and depend on the specific bicyclic structure.

The following table provides a qualitative comparison of the reactivity of this compound with other ketones in typical ketone reactions.

KetoneRelative Reactivity in Nucleophilic AdditionKey Influencing Factors
AcetoneHighLow steric hindrance
3-HexanoneModerateModerate steric hindrance from ethyl groups
CyclopentanoneHighRing strain
CyclohexanoneModerateLow ring strain, stable conformation
This compound Very Low High steric hindrance from four methyl groups

Influence of Ring Strain and Conformation on Reactivity

The cyclopentane (B165970) ring is inherently strained due to the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5°. To alleviate this strain, the ring adopts a non-planar, puckered conformation, typically an envelope or a half-chair form.

In this compound, the presence of two pairs of gem-dimethyl groups significantly influences the ring's conformation and, consequently, its reactivity. These bulky methyl groups introduce severe steric interactions, forcing the ring into a conformation that minimizes these repulsions. This conformational rigidity can affect the accessibility of the carbonyl group to reagents.

The steric strain introduced by the four methyl groups is a dominant factor in the reactivity of this compound. This strain can be observed in several ways:

Enolization: The formation of an enol or enolate requires the deprotonation of an α-hydrogen. In this compound, the α-carbons are quaternary and lack hydrogens, making enolization impossible under normal conditions. This is a significant point of difference compared to most other ketones, which can undergo reactions via their enol or enolate forms. This inability to enolize prevents the compound from participating in a wide range of reactions, such as aldol (B89426) condensations and halogenation at the α-position.

Photochemical Reactions (Norrish Type I and II): The photochemistry of ketones often involves the cleavage of bonds adjacent to the carbonyl group (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II).

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond to form a diradical. The stability of the resulting radicals influences the reaction rate. For this compound, cleavage of the C-CO bond would lead to a tertiary radical, which is relatively stable. However, the steric bulk around the carbonyl group can influence the efficiency of this process.

Norrish Type II Reaction: This reaction requires the presence of a γ-hydrogen that can be abstracted by the excited carbonyl oxygen. In this compound, all the γ-hydrogens are on the methyl groups. Intramolecular hydrogen abstraction from a methyl group is possible and would lead to a 1,4-biradical, which can then undergo further reactions like cyclization to form a cyclobutanol (B46151) derivative or cleavage. The specific quantum yields for these processes for this compound are not readily available in the literature but are expected to be influenced by the conformational constraints of the ring.

The table below summarizes the conformational and strain effects on the reactivity of this compound.

FeatureInfluence on Reactivity
Ring Strain The inherent strain of the cyclopentane ring can favor reactions that lead to a change in hybridization from sp² to sp³ at the carbonyl carbon, but this effect is largely overshadowed by steric hindrance.
Conformation The puckered conformation is influenced by the bulky methyl groups, which can shield the carbonyl group from attack.
Absence of α-Hydrogens Prevents enolization, thereby inhibiting a large class of ketone reactions.
Steric Hindrance Severely retards the rate of nucleophilic addition to the carbonyl group, making it much less reactive than less substituted ketones.

Advanced Spectroscopic Investigations for Structural and Mechanistic Elucidation

Infrared and Near-Infrared (MIR/NIR) Spectroscopy: Probing Molecular Interactions and Conformational Dynamics

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to its functional groups and structure. For 2,2,5,5-tetramethylcyclopentanone, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

The gas-phase IR spectrum of this compound shows a strong C=O stretching band around 1745 cm⁻¹. nist.gov The position of this band is characteristic of a five-membered cyclic ketone. Ring strain in the cyclopentanone (B42830) ring increases the energy required for the C=O stretch compared to a non-cyclic ketone (typically 1715 cm⁻¹), resulting in absorption at a higher wavenumber.

Other significant absorptions in the mid-infrared (MIR) region include C-H stretching vibrations of the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, and C-H bending vibrations around 1460 cm⁻¹ and 1370 cm⁻¹.

Table 3: Major IR Absorption Bands for this compound (Gas Phase)

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~2970 C-H Asymmetric/Symmetric Stretching (CH₃, CH₂)
~1745 C=O Carbonyl Stretching
~1460 C-H Bending (Scissoring)
~1370 C-H Bending (Symmetric, gem-dimethyl)

Data sourced from NIST Chemistry WebBook. nist.gov

While specific NIR studies on ketone-water interactions involving this compound are not widely documented, the principles can be inferred from general studies on ketones. In the presence of water, the carbonyl stretching band is known to shift to a lower frequency (a red shift) due to hydrogen bonding between the carbonyl oxygen and water's hydrogen atoms. This interaction weakens the C=O double bond, lowering its vibrational energy. NIR spectroscopy can be particularly useful for studying such interactions by monitoring overtones and combination bands of the fundamental vibrations, which are also sensitive to hydrogen bonding.

Furthermore, spectroscopic studies combined with computational methods on similar cyclic ketones have revealed that the cyclopentanone ring is not planar but adopts a puckered conformation to minimize steric strain. For this compound, the bulky gem-dimethyl groups significantly influence the ring's conformational dynamics, favoring a half-chair or envelope conformation. These conformational equilibria can be subtly influenced by the solvent environment and temperature, which may be detectable through careful analysis of IR and NIR spectra. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Substituent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Ketones typically exhibit two characteristic UV absorption bands: a weak band resulting from the forbidden n → π* (n-to-pi-star) transition and a more intense band at shorter wavelengths from the π → π* (pi-to-pi-star) transition.

For this compound, the key electronic transition observed in the near-UV region is the n → π* transition of the carbonyl chromophore. This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group.

The effect of methyl substitution on the electronic spectra of cyclopentanones has been systematically studied. rsc.org In comparison to the parent cyclopentanone, alkyl substituents on the α-carbons (the C2 and C5 positions) cause a slight bathochromic shift (a shift to longer wavelength) of the n → π* transition. This is attributed to the electron-donating inductive effect of the alkyl groups, which raises the energy of the non-bonding (n) orbital, thereby decreasing the energy gap for the n → π* transition.

A study on the vacuum ultraviolet absorption spectra of methyl-substituted cyclopentanones revealed that extensive substitution also affects the higher energy Rydberg transitions. rsc.org The presence of multiple methyl groups introduces an "internal pressure" effect, leading to broader absorption bands and a reduction in the length of observable Rydberg series compared to the unsubstituted parent molecule. rsc.org This is because the increased molecular complexity and number of vibrational modes leads to a greater density of vibronic transitions, smearing out the fine structure. rsc.org

Table 4: Typical UV Absorption Data for Saturated Ketones

Transition Typical λₘₐₓ (nm) Molar Absorptivity (ε) Notes
n → π* ~280-300 < 100 Weak, forbidden transition. Sensitive to solvent polarity and substitution.
π → π* < 200 > 1000 Strong, allowed transition.

Note: Specific experimental values for this compound may vary.

The steric hindrance introduced by the four methyl groups can also influence the planarity of the carbonyl group and its immediate environment, which in turn affects the overlap of orbitals and the precise energy of the electronic transitions. youtube.com

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. It is also an effective tool for monitoring the progress of chemical reactions and identifying products in a complex mixture.

The electron ionization (EI) mass spectrum of this compound provides a clear molecular ion (M⁺) peak at m/z = 140, confirming its molecular formula of C₉H₁₆O. nist.gov The fragmentation pattern is characteristic of an aliphatic ketone and is dominated by α-cleavage, a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is broken.

The major fragmentation pathways include:

Loss of a methyl group (•CH₃): Cleavage of a C-C bond at the quaternary α-carbon results in a stable acylium ion at m/z = 125.

Loss of an ethyl group (•C₂H₅): A McLafferty-type rearrangement is not possible due to the lack of γ-hydrogens. However, cleavage can result in the loss of an ethyl radical, leading to a fragment at m/z = 111.

α-Cleavage with loss of isobutylene (B52900): A significant fragmentation involves the cleavage of the C1-C2 bond and the C3-C4 bond, followed by the loss of isobutylene (C₄H₈) from the molecular ion, resulting in a prominent peak at m/z = 84. Further loss of a methyl group from this fragment can lead to an ion at m/z = 69.

Formation of the isobutyryl cation: Another major α-cleavage pathway involves the loss of a C₅H₉ radical to form the isobutyryl cation, (CH₃)₂CHCO⁺, which appears at m/z = 71.

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment Ion Structure/Identity
140 [M]⁺ (Molecular Ion)
125 [M - CH₃]⁺
84 [M - C₄H₈]⁺
71 [(CH₃)₂CHCO]⁺
69 [C₅H₉]⁺ or [M - C₄H₈ - CH₃]⁺
56 [C₄H₈]⁺ (Isobutylene)

Data sourced from MassBank and NIST databases. nist.gov

In a practical application, these characteristic fragment ions allow for the unambiguous identification of this compound in a reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). By monitoring the intensity of the molecular ion (m/z 140) over time, one can track the consumption of the ketone if it is a reactant. Conversely, if it is a product, its formation can be monitored by the appearance and increasing intensity of its characteristic peaks. This makes MS an invaluable tool for studying reaction kinetics and identifying byproducts in syntheses involving this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The rigid and sterically defined framework of the tetramethylcyclopentane core makes 2,2,5,5-tetramethylcyclopentanone and its derivatives attractive starting points for the synthesis of complex molecules. The cyclopentanone (B42830) ring system can be chemically modified to introduce a variety of functional groups, allowing it to serve as a scaffold for constructing more elaborate structures.

A notable example is the use of a derivative, 2,2,5,5-tetra(hydroxymethyl)cyclopentanone, in the synthesis of novel phospholipids. bohrium.com In this process, the tetraol derivative acts as a polyfunctional building block. The hydroxyl groups can be selectively phosphorylated and subsequently acylated to produce thio- and seleno-analogues of phosphatidic acids. bohrium.com This demonstrates the utility of the tetramethylcyclopentane core in creating complex, biologically relevant molecules by providing a robust platform for further chemical elaboration.

Table 1: Synthesis of Phospholipid Analogues

Starting Material Key Reagents Product Type Reference

Precursors for Specialized Ligands and Catalysts

The development of high-performance catalysts is a cornerstone of modern chemical synthesis. The ligands that coordinate to a metal center play a crucial role in determining the catalyst's activity and selectivity. Derivatives of tetramethylcyclopentanone have shown promise as precursors for such specialized ligands.

Research has demonstrated the "one-pot" synthesis of a bifunctional cyclopentadienyl (B1206354) (Cp) phenolate (B1203915) ligand precursor starting from 2,3,4,5-tetramethyl-2-cyclopentenone, a close analogue of the title compound. chemicalbook.com This ligand precursor can then be used to create titanium (IV) and zirconium (IV) complexes that act as "constrained geometry" catalysts. chemicalbook.com These catalysts have shown high activity for the polymerization of olefins like ethylene (B1197577), propylene, and styrene (B11656). chemicalbook.com The steric bulk provided by the tetramethyl-substituted ring is a key feature that influences the catalytic properties of the final complex.

Development of Novel Polymer and Material Systems

The incorporation of cyclic structures into polymer backbones can significantly influence their physical and chemical properties, leading to materials with enhanced thermal stability, altered solubility, and unique morphologies. While direct polymerization of this compound is not widely reported, the cyclopentanone moiety is a key structural element in certain advanced polymers.

Patents have been filed for methods to prepare polymers containing cyclopentanone structures, such as poly(9-fluorenone), through the electrolytic polymerization of aromatic hydrocarbons followed by oxidation of the cyclopentane (B165970) structures. google.com Furthermore, research into conducting polymers has explored the use of cycloalkanone moieties, such as methyl-cyclohexanone, in the polymer main chain to create materials with interesting electrical properties. researchgate.net These examples highlight the potential for developing novel polymers where a tetramethylcyclopentanone unit could be incorporated to tailor the material's characteristics for specific applications. The synthesis of polyesters through the ring-opening copolymerization of epoxides and anhydrides also presents a potential route for integrating such cyclic ketones into polymer chains. whiterose.ac.uk

Components in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The field of organic electronics is rapidly advancing, with a continuous search for new materials to improve the efficiency and stability of devices like organic light-emitting diodes (OLEDs). While this compound is not a primary component in current OLEDs, related compounds and the cyclopentanone structure, in general, are finding applications in this area.

For instance, cyclopentanone has been identified as a "green solvent" for the solution-processing of the hole transport layer in inverted quantum dot light-emitting diodes (QD-LEDs). nih.gov The use of cyclopentanone in this context helps to avoid hazardous solvents and can improve the performance of the final device. nih.gov This indicates the relevance of cyclopentanone-based chemistry in the fabrication of organic electronic devices. Furthermore, the development of four-coordinate organoboron compounds and platinum(II) complexes as emitters in high-performance OLEDs underscores the importance of rigid, sterically defined molecular architectures, a characteristic feature of the tetramethylcyclopentanone framework. rsc.orgrsc.org

Design and Synthesis of Chemically Related Bioactive Compounds

The search for new bioactive compounds is a major focus of medicinal chemistry. The structural motifs found in natural products often provide inspiration for the design of new therapeutic agents. While there is limited direct research on the bioactivity of this compound derivatives, the cyclopentanone and cyclopentenone rings are present in a variety of bioactive molecules. researchgate.net

For example, diarylpentanoids, which can feature a cyclopentanone moiety as the five-carbon bridge between two aromatic rings, have been investigated for a range of biological activities, including antitumor and anti-inflammatory properties. mdpi.com The rigid cyclopentanone ring helps to define the spatial arrangement of the aromatic substituents, which can be crucial for their interaction with biological targets. The synthesis of complex, fused heterocyclic scaffolds, which can serve as the basis for pseudo-natural products with potential bioactivity, has also been explored using cycloaddition reactions involving related cyclic systems. nih.gov These studies suggest that the this compound core could serve as a valuable scaffold for the design and synthesis of new, chemically related bioactive compounds.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,2,5,5-tetramethylcyclopentanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via base-catalyzed aldol condensation using ketones and aldehydes. For example, cyclopentanone derivatives are often prepared by reacting substituted benzaldehydes with cyclopentanone under basic conditions (e.g., NaOH or KOH) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (room temperature vs. reflux), and stoichiometry to maximize yield. Monitoring reaction progress via TLC or GC-MS is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and symmetry (e.g., methyl groups at C2 and C5) .
  • GC-MS : To assess purity and detect byproducts .
  • Melting Point Analysis : Compare experimental values with literature data to verify consistency .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA and institutional guidelines for volatile organic compounds. Use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers away from ignition sources. Document safety data sheets (SDS) for toxicity and flammability .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for this compound’s physicochemical properties be resolved?

  • Methodological Answer : Discrepancies in properties like boiling point or dipole moment may arise from approximations in density functional theory (DFT). Validate computational models using high-level ab initio methods (e.g., CCSD(T)) and cross-check with experimental data from NIST Chemistry WebBook . If contradictions persist, re-examine sample purity or consider solvent effects in simulations .

Q. What strategies are effective for analyzing reaction intermediates during the catalytic hydrogenation of this compound derivatives?

  • Methodological Answer : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. For time-resolved analysis, employ stopped-flow techniques coupled with HPLC-MS. Compare kinetic profiles under varying pressures (1–10 atm H2_2) and catalysts (e.g., Pd/C vs. Raney Ni) to identify rate-determining steps .

Q. How can researchers address low reproducibility in enantioselective syntheses involving this compound?

  • Methodological Answer : Low reproducibility often stems from trace impurities in chiral catalysts or solvents. Implement rigorous solvent drying (e.g., molecular sieves) and characterize catalysts via XPS or TEM to confirm structural integrity. Use chiral HPLC to quantify enantiomeric excess (ee) and statistically analyze batch-to-batch variability (e.g., ANOVA) .

Q. What advanced techniques are suitable for studying the compound’s conformational dynamics in solution?

  • Methodological Answer : Employ dynamic NMR (DNMR) to study ring-flipping or methyl rotation barriers. For higher resolution, use variable-temperature 1^1H NMR in deuterated solvents (e.g., CDCl3_3). Complement with molecular dynamics (MD) simulations to correlate experimental spectral splitting with energy barriers .

Data Analysis and Reporting

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

  • Methodological Answer : Follow ICMJE guidelines:

  • Chemical Documentation : Specify CAS RN, supplier (e.g., Kanto Reagents), purity (>98%), and batch numbers .
  • Instrumentation : Detail NMR frequencies (e.g., 400 MHz), GC-MS column type (e.g., DB-5), and software for data processing (e.g., MestReNova) .

Q. What statistical methods are recommended for analyzing contradictory data in kinetic studies of this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier experiments. Use Bayesian inference to weigh conflicting data points based on experimental uncertainty. Validate models with bootstrapping or cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.